Galanin (1-30), human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

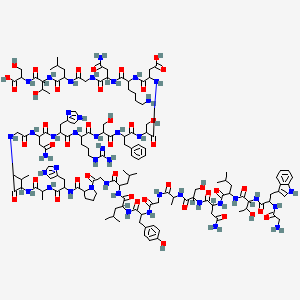

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXZYWGVAQSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H210N42O43 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Human Galanin (1-30): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and initial characterization of human galanin (1-30). It details the pivotal experiments that led to its isolation and sequencing, outlines the fundamental signaling pathways it modulates, and presents key quantitative data from its early characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are interested in the foundational science of this important neuropeptide.

Introduction

Galanin is a widely expressed neuropeptide that plays a crucial role in a variety of physiological processes, including neurotransmission, hormone secretion, and pain perception.[1] First discovered in porcine intestine in 1983, its human counterpart was later identified and found to possess unique structural characteristics.[1] This guide focuses specifically on the discovery and history of the 30-amino acid, non-amidated form of human galanin, referred to as galanin (1-30).

The Discovery of Human Galanin (1-30)

The definitive identification and characterization of human galanin were published in 1991 by Schmidt and colleagues in the Proceedings of the National Academy of Sciences.[2] This seminal work laid the foundation for our understanding of the structure and function of galanin in humans.

Isolation from Human Pituitaries

The research team led by W.E. Schmidt isolated human galanin from a large pool of 280 postmortem human pituitaries.[2] The choice of tissue was significant, as galanin was known to be present in the pituitary gland of other species. The extraction process involved homogenization of the tissue in an acidic medium to preserve the peptide structure.

Purification through High-Performance Liquid Chromatography (HPLC)

A multi-step purification process utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) was employed to isolate human galanin to homogeneity. While the precise, detailed parameters from the original publication are not fully available, the general workflow involved a series of chromatographic separations with progressively shallower gradients of organic solvent (typically acetonitrile) to resolve the peptide of interest from a complex mixture of other pituitary-derived molecules. The purification was monitored by a radioreceptor assay, which detected fractions with galanin-like bioactivity.

Primary Structure Determination

The amino acid sequence of the purified peptide was determined by automated Edman degradation.[3] This classical protein sequencing method involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.[4][5][6][7] The analysis revealed a 30-amino acid sequence, which was distinct from the 29-amino acid, C-terminally amidated galanin found in other species like pig, rat, and cow.[2]

Table 1: Physicochemical Properties of Human Galanin (1-30)

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser | [2] |

| Number of Residues | 30 | [2] |

| C-terminus | Non-amidated | [2] |

| Molecular Mass | 3156.1 Da | [2] |

Experimental Protocols

General Workflow for the Isolation and Sequencing of Human Galanin (1-30)

The following diagram outlines the key steps involved in the initial discovery of human galanin.

Edman Degradation for Amino Acid Sequencing

Principle: The Edman degradation procedure sequentially removes one amino acid at a time from the amino terminus of a peptide.[3]

Methodology:

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycling: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation. This process is repeated until the entire sequence is determined.

Galanin Receptors and Signaling Pathways

Human galanin (1-30) exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[8][9] These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.

Table 2: Human Galanin Receptors and Their Primary Signaling Pathways

| Receptor | Primary G Protein Coupling | Downstream Signaling Pathway | Primary Effect | References |

| GALR1 | Gαi/o | Inhibition of Adenylyl Cyclase | Decrease in intracellular cAMP | [8][9] |

| GALR2 | Gαq/11 | Activation of Phospholipase C (PLC) | Increase in IP3 and intracellular Ca2+ | [8][10] |

| GALR3 | Gαi/o | Inhibition of Adenylyl Cyclase | Decrease in intracellular cAMP | [8][9] |

GALR1 and GALR3 Signaling Pathway

The activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

GALR2 Signaling Pathway

In contrast to GALR1 and GALR3, GALR2 is primarily coupled to the Gαq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.

Conclusion

The discovery of human galanin (1-30) as a 30-amino acid, non-amidated neuropeptide was a significant advancement in the field of neuroendocrinology. The pioneering work of Schmidt and colleagues not only elucidated its unique structure but also paved the way for subsequent research into its physiological roles and the signaling mechanisms of its receptors. A thorough understanding of this foundational history and the associated experimental methodologies is crucial for contemporary research and the development of novel therapeutics targeting the galanin system.

References

- 1. Galanin - Wikipedia [en.wikipedia.org]

- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 6. ehu.eus [ehu.eus]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 9. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Human Galanin (1-30): Amino Acid Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the human galanin (1-30) neuropeptide, detailing its amino acid sequence, structural characteristics, and the intricate signaling pathways it governs through its receptors. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the galaninergic system.

Human Galanin (1-30) Amino Acid Sequence and Structure

Human galanin is a 30-amino acid neuropeptide that plays a crucial role in a wide array of physiological and pathological processes.[1]

Amino Acid Sequence:

The primary amino acid sequence of human galanin (1-30) is as follows:

| One-Letter Code | Three-Letter Code |

| GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser |

Structural Characteristics:

Human galanin (1-30) is a non-amidated peptide.[2] Structural studies, including Nuclear Magnetic Resonance (NMR) and cryo-electron microscopy (cryo-EM), have revealed key features of its conformation:

-

N-Terminal Region: The N-terminal portion of galanin (residues 1-17) is well-resolved when bound to its receptors and is crucial for high-affinity binding.[3] This region adopts an irregular helical structure.[4]

-

Overall Structure: When bound to its receptors, galanin predominantly forms an alpha-helical structure that lies nearly parallel to the cell membrane at the extracellular vestibule of the receptor, without deeply penetrating the receptor core.[3][5]

-

Flexibility: The C-terminus of the peptide exhibits a degree of flexibility.[4]

Cryo-EM structures of human galanin in complex with its receptors, GALR1 and GALR2, have provided significant insights into the molecular basis of their interaction.[5][6][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of human galanin with its receptors.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Assay Type | Ki (nM) | Kd (nM) | Reference |

| Human Galanin (1-30) | GalR1 | Radioligand Binding | 1 | [9] | |

| Human Galanin (1-30) | GalR2 | Radioligand Binding | 1 | [9] | |

| Rat Galanin (125I-labeled) | Rat Fundus Strips | Radioligand Binding | 0.5 | [9] |

Table 2: Functional Potencies

| Ligand | Receptor/Tissue | Assay Type | EC50 (nM) | IC50 (µM) | Reference |

| Human Galanin (1-30) | Rat Fundus Strips | Muscle Contraction | 13.8 ± 1.6 | [9] | |

| Galanin | GALR1 | NanoBiT Assay (Zinc inhibition) | 47.2 |

Signaling Pathways

Galanin exerts its diverse physiological effects by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling cascades.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G proteins of the Gi/o family.[1][2] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors. GALR1 can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

GALR2 Signaling Pathway

GALR2 exhibits more diverse signaling capabilities. It primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also couple to Gi/o and G12/13 proteins and activate the MAPK/ERK pathway.

GALR3 Signaling Pathway

The signaling properties of GALR3 are less well-defined but are understood to be similar to GALR1. GALR3 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study galanin and its receptors.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a galanin receptor.

Objective: To determine the binding affinity (Ki) of an unlabeled ligand by its ability to compete with a radiolabeled ligand for binding to a galanin receptor.

Materials:

-

Cell membranes expressing the galanin receptor of interest (e.g., from transfected HEK293 cells).

-

Radiolabeled galanin analog (e.g., [125I]-galanin).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of the unlabeled test compound or buffer for total binding.

-

A high concentration of unlabeled galanin for non-specific binding.

-

A fixed concentration of the radiolabeled ligand.

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing Gi/o-coupled galanin receptors (GALR1 or GALR3).

Objective: To determine the potency (EC50) of a galanin analog in inhibiting adenylyl cyclase activity.

Materials:

-

Cells stably expressing GALR1 or GALR3 (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Forskolin.

-

Galanin or test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells in the appropriate microplate and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with increasing concentrations of galanin or the test compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.

Inositol Phosphate (IP) Accumulation Assay

This protocol is for measuring the accumulation of inositol phosphates in response to the activation of Gq/11-coupled galanin receptors (GALR2).

Objective: To quantify the functional activity of GALR2 agonists by measuring the production of inositol phosphates.

Materials:

-

Cells stably expressing GALR2 (e.g., HEK293 or COS-7 cells).

-

Inositol-free medium supplemented with [3H]-myo-inositol.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Galanin or test compounds.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

-

Alternatively, commercially available non-radioactive IP-One HTRF assay kits can be used.

Procedure (Radiometric):

-

Labeling: Incubate the cells overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Washing: Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl, and then add increasing concentrations of the galanin agonist.

-

Incubation: Incubate for a specified time (e.g., 30-60 minutes) to allow for IP accumulation.

-

Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Chromatography: Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates as a function of the log concentration of the agonist and fit the data to determine the EC50.

MAPK/ERK Activation Assay

This protocol outlines a general method to detect the phosphorylation of ERK1/2 as a measure of MAPK pathway activation downstream of galanin receptors.

Objective: To determine if galanin receptor activation leads to the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the galanin receptor of interest.

-

Serum-free medium.

-

Galanin or test compounds.

-

Cell lysis buffer.

-

SDS-PAGE equipment.

-

Western blotting apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Culture the cells to an appropriate confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with galanin or a test compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Human Galanin (1-30)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, signaling pathways, and experimental methodologies related to human Galanin (1-30), a neuropeptide with significant implications in various physiological and pathological processes.

Core Data: Molecular Weight and Formula

Human Galanin (1-30) is a 30-amino acid peptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1][2] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃₉H₂₁₀N₄₂O₄₃ | [3][4][5] |

| Average Molecular Weight | 3157.41 g/mol | [4][5][6] |

| Monoisotopic Molecular Weight | 3155.5536935 Da | [3] |

| CAS Number | 119418-04-1 | [4][5] |

Galanin Signaling Pathways

Galanin exerts its diverse biological effects by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[3][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6][8] This pathway is associated with neuronal hyperpolarization and inhibition of neurotransmitter release.

GALR2 Signaling

In contrast to GALR1 and GALR3, GALR2 predominantly couples to Gq/11 and Go proteins.[3][5][7][9] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). GALR2 can also couple to Gi to a lesser extent and activate the mitogen-activated protein kinase (MAPK) pathway.[9]

Experimental Workflows and Protocols

The study of Galanin (1-30) and its receptors involves a variety of in vitro and in vivo experimental approaches. Below are representative workflows and detailed protocols for key assays.

Experimental Workflow: Characterizing a Novel Galanin Analog

This workflow outlines the typical steps involved in the preclinical characterization of a novel synthetic analog of Galanin.

Detailed Experimental Protocols

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to measure the binding of ligands to GALR1 in living cells.[6][8]

Objective: To determine the binding affinity (Kd) and kinetics of a test compound for the human GALR1.

Materials:

-

HEK293 cells expressing GALR1 tagged with HiBiT (a small subunit of NanoLuc® luciferase).

-

LgBiT protein (the large subunit of NanoLuc®).

-

NanoBRET™ tracer: A galanin-derived peptide conjugated to a fluorescent acceptor (e.g., BODIPY).

-

Furimazine (NanoLuc® substrate).

-

Test compounds (unlabeled galanin analogs).

-

Assay buffer (e.g., Opti-MEM).

-

White, opaque 96-well microplates.

-

Luminometer/plate reader capable of measuring BRET signals.

Methodology:

-

Cell Seeding: Seed HEK293-HiBiT-GALR1 cells into 96-well plates at a density of 2 x 10⁵ cells/mL and incubate overnight.

-

Tracer and Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the NanoBRET™ tracer in assay buffer.

-

Ligand Binding (Competition Assay):

-

To each well, add the serially diluted test compound or vehicle control.

-

Add the NanoBRET™ tracer to all wells.

-

Incubate at room temperature for 2 hours to reach binding equilibrium.

-

-

BRET Signal Detection:

-

Add the LgBiT protein and furimazine substrate to each well.

-

Immediately measure the donor emission (luciferase) and acceptor emission (fluorophore) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio as a function of the test compound concentration.

-

Fit the data to a one-site competition binding model to determine the IC₅₀, which can be converted to the inhibitory constant (Ki).

-

This protocol measures the ability of a galanin agonist to inhibit the production of cAMP in cells expressing GALR1 or GALR3.[5]

Objective: To determine the potency (EC₅₀) of a test compound in activating the Gi/o-coupled signaling pathway of GALR1 or GALR3.

Materials:

-

CHO or HEK293 cells stably expressing human GALR1 or GALR3.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (galanin analogs).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Plate reader compatible with the chosen cAMP detection kit.

Methodology:

-

Cell Seeding: Seed the GALR1- or GALR3-expressing cells into 96-well plates and grow to confluency.

-

Compound Treatment:

-

Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes.

-

-

cAMP Stimulation:

-

Add a fixed concentration of forskolin (typically the EC₈₀) to all wells except the negative control.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

-

Plot the percentage of inhibition as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

This protocol outlines a method to evaluate the antinociceptive properties of a galanin analog administered to rats with induced inflammation.[10][11]

Objective: To assess the ability of a test compound to alleviate inflammatory pain in vivo.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Carrageenan solution (e.g., 1% in sterile saline).

-

Test compound (galanin analog) dissolved in a suitable vehicle.

-

Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments).

-

Intra-nucleus accumbens (NAc) or intrathecal cannulae (if central administration is desired).

Methodology:

-

Animal Acclimatization and Baseline Testing:

-

Acclimatize the rats to the testing environment and handling for several days.

-

Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimulation.

-

-

Induction of Inflammation:

-

Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.

-

-

Compound Administration:

-

At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the test compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebral).

-

-

Behavioral Testing:

-

At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), re-assess the thermal paw withdrawal latency and mechanical paw withdrawal threshold in both the inflamed and contralateral paws.

-

-

Data Analysis:

-

Calculate the change in withdrawal latency/threshold from baseline for each animal.

-

Compare the responses in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

A significant increase in withdrawal latency or threshold in the inflamed paw indicates an analgesic effect.

-

References

- 1. Neuropeptide Signaling Networks and Brain Circuit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring neuropeptide signalling through proteomics and peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Signaling: Bridging Cell Biology, Neurophysiology, and Behavior | Janelia Research Campus [janelia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Biological functions of Galanin (1-30) in the central nervous system

An In-depth Technical Guide to the Biological Functions of Galanin (1-30) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a 29/30 amino acid neuropeptide widely expressed throughout the central nervous system (CNS), spinal cord, and gastrointestinal tract.[1][2][3] Within the CNS, it functions as a critical neuromodulator, often co-localized with classical neurotransmitters such as acetylcholine, serotonin, and norepinephrine.[2][4] Galanin predominantly exerts inhibitory, hyperpolarizing effects on neuronal activity and is implicated in a diverse array of physiological and pathological processes, including cognition, mood regulation, feeding, pain perception, and seizure control.[2][5][6] A key characteristic of the galaninergic system is its high inducibility in response to pathological insults; for instance, galanin expression can increase 10- to 100-fold following nerve injury, suggesting a significant role in neuroprotection and neuronal regeneration.[5][7]

Galanin Receptors in the Central Nervous System

The biological effects of Galanin (1-30) are mediated by three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1][7] These receptors exhibit differential distribution throughout the CNS and can form homodimers or heterodimers with each other and other GPCRs, such as the serotonin 1A (5-HT1A) receptor, adding significant complexity to their signaling capabilities.[8][9]

-

GALR1 : This receptor is highly enriched in the nervous system, with significant expression in the prefrontal cortex, medial thalamus, and central amygdala.[7][10]

-

GALR2 : GALR2 has a broader distribution, found in both the brain and peripheral tissues.[7] Key CNS locations include the dentate gyrus, cerebellar cortex, and mammillary bodies.[10]

-

GALR3 : Expression of GALR3 is most prominently noted within the hypothalamus.[10]

Signaling Pathways of Galanin Receptors

Galanin binding initiates distinct intracellular signaling cascades depending on the receptor subtype, leading to either inhibitory or excitatory neuronal modulation.

-

GALR1 and GALR3 (Inhibitory Pathway) : These receptors couple to inhibitory Gαi/o proteins.[7][11] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[3][7][9] This cascade also promotes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a subsequent reduction in neurotransmitter release.[12]

-

GALR2 (Excitatory Pathway) : In contrast, GALR2 primarily couples to Gαq/11 proteins.[7][13] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[3][8] This process triggers the release of calcium from intracellular stores and activates protein kinase C (PKC), often leading to excitatory effects and activation of the mitogen-activated protein kinase (MAPK) pathway.[8][9][13]

Core Biological Functions in the CNS

The galaninergic system modulates a wide spectrum of neurological functions, often with receptor-specific effects.

Epilepsy and Seizure Threshold

Galanin is predominantly recognized for its anticonvulsant properties.[7][13] Its expression is upregulated following seizures, and central administration of galanin has been shown to suppress seizures in various animal models, including those induced by pentylenetetrazole (PTZ), pilocarpine, and electrical kindling of the perforant path.[2][13] A missense mutation in the human galanin gene has been identified as a cause of temporal lobe epilepsy.[7][14] While GALR1 activation is strongly linked to anticonvulsant effects, the role of GALR2 is more complex, with some studies suggesting it may mediate neuroprotective effects while others indicate a potential pro-convulsant role under certain conditions.[4][14]

Mood Disorders: Depression and Anxiety

Given its co-localization with serotonin and noradrenaline, galanin is heavily implicated in mood regulation.[2][12] The system's influence is bidirectional and receptor-dependent. Activation of GALR1 and GALR3 is generally associated with pro-depressive and anxiogenic-like behaviors.[2] Conversely, stimulation of GALR2 has been shown to produce antidepressant and anxiolytic effects, making it a target of interest for novel therapeutic strategies.[2][15]

Alzheimer's Disease and Cognition

In Alzheimer's disease (AD), galanin expression is markedly upregulated in the cholinergic neurons of the basal forebrain.[5] This observation has led to two competing hypotheses. The first posits that galanin's inhibitory actions on acetylcholine release exacerbate the cognitive deficits seen in AD.[2] The second, more recent hypothesis suggests that galanin upregulation is a compensatory neuroprotective mechanism that shields hippocampal neurons from amyloid toxicity and excitotoxic damage.[2]

Nociception and Pain Modulation

Galanin's role in pain processing is complex, exhibiting both pro- and anti-nociceptive effects that are dependent on the physiological state, site of action, and receptor subtype activated.[16] In naive animals, its effects can be dose-dependent. However, following peripheral nerve injury, galanin's function becomes predominantly anti-nociceptive.[16] At the spinal level, GALR1 activation is primarily associated with analgesia, whereas GALR2 activation on primary afferents can be pro-nociceptive.[14][16]

Feeding, Energy Homeostasis, and Neuroendocrine Function

Galanin is a significant regulator of homeostatic processes, including food and water intake.[1][6] It is highly expressed in hypothalamic nuclei critical for appetite control, such as the arcuate nucleus (ARC) and dorsomedial nucleus (DMH), where it modulates neuroendocrine functions related to energy balance.[10][13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding galanin receptor binding and ligand potencies.

Table 1: Galanin Receptor (GALR) Characteristics

| Receptor Subtype | Primary G-Protein Coupling | Key Downstream Signaling Effect | Primary Functional Outcome |

|---|---|---|---|

| GALR1 | Gαi/o[7][11] | Inhibition of Adenylyl Cyclase, ↓cAMP, K+ Channel Activation[3][9][12] | Neuronal Inhibition |

| GALR2 | Gαq/11[7][13] | Activation of Phospholipase C, ↑IP3, ↑DAG, ↑Ca2+[3][8] | Neuronal Excitation |

| GALR3 | Gαi/o[7][11] | Inhibition of Adenylyl Cyclase, ↓cAMP[3][9] | Neuronal Inhibition |

Table 2: Binding Affinities and Potencies of Galanin Ligands

| Ligand | Receptor | Affinity (Ki / Kd) | Potency (EC50 / IC50) | Source |

|---|---|---|---|---|

| Human Galanin (1-30) | GALR1 | Sub-nanomolar | - | [17] |

| Human Galanin (1-30) | GALR2 | Sub-nanomolar to nanomolar | - | [17] |

| Human Galanin (1-30) | GALR3 | Tens of nanomolar | - | [17] |

| Galanin (general) | GALRs | Sub-nanomolar range | - | [7][18] |

| Galanin (1-30) | GALR1 | < 0.2 µM (Ki) | - | [19] |

| Galanin (1-15) | GALR1 | 0.2 µM - 2.0 µM (Ki) | - | [19] |

| Tracer 5 (Galanin-derived) | GALR1 | - | 33 ± 1.4 nM (EC50) | [19] |

| Zinc (Zn2+) | GALR1 | - | 47.2 µM (IC50) |[7][18] |

Experimental Protocols and Methodologies

Investigating the multifaceted roles of Galanin (1-30) requires a range of sophisticated experimental techniques, from in vivo behavioral models to in vitro molecular assays.

Experimental Workflow: In Vivo Seizure Model

A common workflow to assess the anticonvulsant effects of galanin involves inducing seizures in rodent models and observing the effects of galaninergic modulation.

Detailed Protocol: Kainic Acid-Induced Excitotoxicity Model [20]

-

Animal Subjects : Adult male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions.

-

Surgical Preparation : Animals are anesthetized, and a guide cannula is stereotaxically implanted for intracerebroventricular (i.c.v.) drug administration.

-

Treatment Administration : After a recovery period, animals are pre-treated via i.c.v. infusion with either vehicle, Galanin (1-30), or a selective GALR agonist/antagonist.

-

Seizure Induction : A subconvulsive dose of kainic acid is administered intraperitoneally to induce excitotoxic seizures.

-

Behavioral Monitoring : Seizure activity is continuously monitored and scored for severity for several hours post-injection using a standardized scale (e.g., the Racine scale).

-

Histological Analysis : Coronal brain sections are prepared and processed for Nissl staining to quantify neuronal cell loss, particularly in the CA1 and CA3 regions of the hippocampus, as an index of neuroprotection.[13]

Methodology: Live-Cell Receptor Binding Assay (NanoBRET™)[19]

This modern technique allows for the real-time measurement of ligand-receptor binding in living cells, offering an alternative to traditional radioligand assays.

-

Cell Line Generation : HEK293 cells are transiently or stably transfected with a plasmid encoding a galanin receptor (e.g., GALR1) fused to a small NanoLuc® luciferase tag (HiBiT).

-

Assay Preparation : Transfected cells are plated in a suitable microplate format. The assay buffer, containing the large NanoLuc® subunit (LgBiT) and a cell-impermeable substrate (furimazine), is added to the cells.

-

Tracer Development : A peptide ligand derived from galanin is covalently linked to a fluorescent acceptor molecule (e.g., BODIPY) to create a fluorescent tracer.

-

Binding Measurement : The fluorescent tracer is added to the cells. When the tracer binds to the HiBiT-tagged receptor, the NanoLuc® donor and fluorophore acceptor are brought into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal that is measured with a plate reader.

-

Competitive Binding : To determine the binding affinity (Ki) of an unlabeled test compound, the assay is performed with a fixed concentration of the tracer and increasing concentrations of the test compound. The displacement of the tracer is measured, and the IC50 is used to calculate the Ki via the Cheng–Prusoff equation.[19]

Conclusion and Future Directions

Galanin (1-30) is a pleiotropic neuropeptide that plays a fundamental role in modulating the excitability and function of the central nervous system. Its actions, mediated through three distinct receptor subtypes with opposing signaling pathways, are integral to a wide range of behaviors and are significantly implicated in the pathophysiology of major neurological disorders, including epilepsy, depression, and Alzheimer's disease. The receptor-specific effects of galanin present a compelling opportunity for drug development. The creation of selective GALR1 antagonists may offer new avenues for antidepressant therapies, while GALR2 agonists could be explored for their potential neuroprotective and mood-stabilizing properties. Further research using subtype-selective ligands and advanced experimental models will be crucial to fully delineate the therapeutic potential of targeting the galaninergic system.

References

- 1. Galanin/GALP receptors and CNS homeostatic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galanin - Wikipedia [en.wikipedia.org]

- 3. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Galanin and its receptors in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]

- 9. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Various Neurotransmitters in the Central Regulation of Food Intake in the Dorsomedial Nucleus of the Hypothalamus [ijvst.um.ac.ir]

- 11. pnas.org [pnas.org]

- 12. dovepress.com [dovepress.com]

- 13. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 14. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diva-portal.org [diva-portal.org]

A Technical Guide to the Role of Galanin (1-30) in Neuroendocrine Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 29/30-amino acid neuropeptide that is widely expressed throughout the central and peripheral nervous systems, gastrointestinal tract, and endocrine glands.[1][2] First isolated from the porcine intestine, galanin is a pleiotropic peptide implicated in a vast array of physiological processes, including nociception, cognition, feeding behavior, and neuroendocrine control.[1][3] It exerts its effects by binding to three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[4][5][6][7] This technical guide provides an in-depth examination of the role of the full-length peptide, Galanin (1-30), in regulating the major neuroendocrine axes. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and interactions that underpin galanin's function.

Galanin Receptor Signaling Pathways

The diverse actions of galanin are mediated by its three receptor subtypes, which couple to different intracellular G proteins and trigger distinct downstream signaling cascades.[6]

-

GALR1 and GALR3: These receptors primarily couple to the Gi/o family of G proteins.[3] Activation of GALR1 or GALR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This pathway can also involve the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-sensitive Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3]

-

GALR2: In contrast, GALR2 preferentially couples to Gq/11 proteins.[9] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[8][9]

Both GALR1 and GALR2 can activate the mitogen-activated protein kinase (MAPK) pathway, albeit through different mechanisms. GALR1-mediated MAPK activation is dependent on Gβγ subunits, whereas GALR2 utilizes a PKC-dependent pathway.[8]

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Galanin is a significant modulator of the HPA axis, the body's primary stress response system. Evidence indicates that galanin generally stimulates the central components of the HPA axis.[4][5]

-

Central Action: Galanin and its receptors are expressed in key hypothalamic areas like the paraventricular (PVN) and supraoptic nuclei.[4][5] Central administration of galanin stimulates the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to increased glucocorticoid (e.g., corticosterone in rats, cortisol in humans) secretion from the adrenal cortex.[4][5][10]

-

Adrenal Action: Galanin can also act directly on the adrenal gland. Investigations in rats show that galanin stimulates corticosterone secretion from adrenocortical cells via GALR1 and GALR2, which are coupled to the adenylate cyclase-protein kinase A (PKA) signaling cascade.[4][5] An indirect paracrine mechanism may also be involved, where galanin triggers the release of catecholamines from the adrenal medulla, which then act on β-adrenoceptors on adrenocortical cells to enhance corticosterone release.[4][5]

-

State-Dependent Effects: Interestingly, the role of galanin can be state-dependent. While it stimulates the HPA axis in the absence of stress, it can decrease stress responses following activation of the HPA axis, such as during morphine withdrawal.[10]

References

- 1. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 2. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galanin--10 years with a neuroendocrine peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galanin in the regulation of the hypothalamic-pituitary-adrenal axis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Galanin and galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galanin receptor - Wikipedia [en.wikipedia.org]

- 8. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of galanin on monoaminergic systems and HPA axis: potential mechanisms underlying the effects of galanin on addiction- and stress-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human Galanin (1-30) as a Neuropeptide Transmitter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a 30-amino acid neuropeptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1] Human Galanin (1-30) exerts its diverse physiological and pathological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2][3][4] This technical guide provides a comprehensive overview of human Galanin (1-30), detailing its signaling pathways, receptor interactions, and the experimental protocols used for its study. Quantitative data on binding affinities and functional potencies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a valuable resource for researchers and professionals involved in neuroscience research and the development of therapeutics targeting the galaninergic system.

Introduction to Human Galanin (1-30) and its Receptors

Human Galanin (1-30) is a neuropeptide widely expressed in the brain, spinal cord, and gut.[2] It is involved in a myriad of biological functions, including nociception, sleep-wake regulation, cognition, feeding, mood regulation, and neuroprotection.[2][5] The diverse actions of galanin are mediated by its three receptor subtypes, GALR1, GALR2, and GALR3, which exhibit distinct tissue distribution and couple to different intracellular signaling cascades.[3][6]

-

GALR1: Predominantly coupled to the inhibitory Gαi/o pathway, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

GALR2: Primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][6] It can also couple to other G proteins.

-

GALR3: Similar to GALR1, it mainly couples to the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase.[6]

The distinct signaling pathways activated by each receptor subtype are fundamental to the multifaceted physiological roles of galanin.

Signaling Pathways of Human Galanin (1-30)

The binding of human Galanin (1-30) to its receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity and other cellular functions. The primary signaling pathways for each receptor are detailed below.

GALR1 and GALR3 Signaling Pathway

Activation of GALR1 and GALR3 by Galanin (1-30) leads to the inhibition of neuronal activity. This is primarily achieved through the Gαi/o pathway, which has two main downstream effects: inhibition of adenylyl cyclase and modulation of ion channel activity.

GALR2 Signaling Pathway

In contrast to GALR1 and GALR3, GALR2 activation is primarily coupled to the Gαq/11 pathway, which stimulates phospholipase C and leads to an increase in intracellular calcium, often resulting in neuronal excitation.

Quantitative Data on Human Galanin (1-30)

The following tables summarize the binding affinities and functional potencies of human Galanin (1-30) for its receptors. These values are essential for understanding the pharmacological profile of this neuropeptide.

Table 1: Binding Affinity of Human Galanin (1-30) for Human Galanin Receptors

| Receptor | Binding Affinity (Ki) | Reference |

| GALR1 | ~1 nM | [7] |

| GALR2 | ~1 nM | [7] |

| GALR3 | High Affinity (exact Ki not consistently reported) | [7] |

Note: Binding affinities can vary depending on the experimental system and conditions.

Table 2: Functional Potency of Human Galanin (1-30) at Human Galanin Receptors

| Receptor | Functional Assay | Potency (EC50/IC50) | Reference |

| GALR1 | cAMP Inhibition | Not consistently reported | |

| GALR2 | Intracellular Ca²⁺ Mobilization | ~25 nM | [8] |

| GALR3 | cAMP Inhibition | Not consistently reported |

Note: Functional potency values are highly dependent on the specific assay and cell type used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of human Galanin (1-30) with its receptors and the subsequent signaling events.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled human Galanin (1-30) for its receptors by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells (e.g., HEK293, CHO) stably or transiently expressing the human galanin receptor of interest (GALR1, GALR2, or GALR3).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Add a fixed concentration of radiolabeled galanin (e.g., [¹²⁵I]-human Galanin).

-

Add increasing concentrations of unlabeled human Galanin (1-30) or other competing ligands.

-

For non-specific binding determination, include wells with a high concentration of unlabeled galanin.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is designed to measure the ability of human Galanin (1-30) to inhibit adenylyl cyclase activity via GALR1 and GALR3.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Seed cells expressing GALR1 or GALR3 into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS or serum-free medium).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of human Galanin (1-30).

-

Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

-

Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF®, ELISA, or LANCE®).

-

Measure the cAMP levels according to the kit instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the galanin concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of GALR2 by human Galanin (1-30).

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing GALR2 in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®) or a fluorescence microscope equipped for live-cell imaging.

-

Measure the baseline fluorescence for a short period.

-

Add increasing concentrations of human Galanin (1-30) to the wells.

-

Immediately begin monitoring the fluorescence intensity over time.

-

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response relative to the baseline.

-

Plot the peak response against the logarithm of the galanin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

Human Galanin (1-30) is a neuropeptide with significant and diverse functions in the nervous system, mediated through its three receptor subtypes. A thorough understanding of its signaling pathways and the ability to quantify its interactions with its receptors are crucial for advancing our knowledge of its physiological roles and for the development of novel therapeutics for a range of neurological and psychiatric disorders. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working on the galaninergic system.

References

- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis for allosteric agonism and G protein subtype selectivity of galanin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mechanism of action of Galanin (1-30) on GalR1 and GalR2 receptors

An In-depth Technical Guide to the Mechanism of Action of Galanin (1-30) on GalR1 and GalR2 Receptors

Introduction

Galanin is a 30-amino acid neuropeptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1] It exerts its diverse biological effects, including regulation of neurotransmitter release, pain perception, and energy metabolism, by interacting with a family of G protein-coupled receptors (GPCRs).[2][3][4] This guide focuses on the two primary galanin receptor subtypes, GalR1 and GalR2, providing a detailed examination of their distinct mechanisms of action upon binding with the endogenous ligand, human Galanin (1-30). Understanding these differential signaling pathways is critical for researchers, scientists, and drug development professionals aiming to design targeted therapeutics for a variety of neurological and metabolic disorders.

Galanin (1-30) Binding Affinity for GalR1 and GalR2

Human Galanin (1-30) is a high-affinity agonist for both GalR1 and GalR2 receptors.[5][6] The binding kinetics have been characterized through various studies, primarily utilizing radioligand binding assays. The affinity is typically expressed in terms of the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

| Receptor | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| GalR1 | Human Galanin (1-30) | Ki | ~1.0 | - | [5][6] |

| GalR2 | Human Galanin (1-30) | Ki | ~1.0 | - | [5][6] |

| GalR2 | Human Galanin (1-30) | Ki | 0.86 ± 0.12 | COS-7 | [7] |

| GalR2 | [125I]galanin | Kd | 0.24 ± 0.06 | COS-7 | [7] |

GalR1 Receptor Signaling Pathway

The Galanin Receptor 1 (GalR1) is predominantly coupled to the inhibitory G protein, Gi/o.[2][4][8] Activation of GalR1 by Galanin (1-30) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][9] The reduction in cAMP levels subsequently affects downstream effectors such as Protein Kinase A (PKA).

Furthermore, GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[9][10] This stimulation is sensitive to pertussis toxin, indicating it is mediated by the βγ-subunits released from the Gi/o protein.[9][10]

Caption: GalR1 signaling pathway upon activation by Galanin (1-30).

GalR2 Receptor Signaling Pathway

In contrast to the singular pathway of GalR1, the Galanin Receptor 2 (GalR2) exhibits more complex signaling by coupling to multiple G proteins, primarily Gq/11 and to a lesser extent, Gi/o.[9][11][12] This dual coupling allows GalR2 to activate two independent signal transduction pathways simultaneously.[1]

-

Gq/11 Pathway : The primary signaling mechanism for GalR2 is through the Gq/11 protein.[1][11] Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration.[1][12] DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[11][13]

-

Gi/o Pathway : GalR2 can also couple to Gi/o proteins, leading to a modest inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9][14]

Similar to GalR1, GalR2 activation also leads to the stimulation of the MAPK pathway. However, this activation is mediated through a PKC-dependent mechanism, consistent with its coupling to Gq/11.[9][15]

Caption: GalR2 signaling pathways upon activation by Galanin (1-30).

Experimental Protocols

The characterization of the Galanin (1-30) interaction with GalR1 and GalR2 relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled Galanin (1-30) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cells stably or transiently expressing GalR1 or GalR2 are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[16]

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]galanin or [3H]Galanin) and varying concentrations of unlabeled Galanin (1-30).[16][17][18]

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[17][18]

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[17]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[18]

cAMP Assay (for Gi and Gs coupling)

This functional assay measures the ability of Galanin (1-30) to modulate the intracellular levels of cAMP, indicating receptor coupling to Gi (inhibition) or Gs (stimulation) proteins.

Methodology:

-

Cell Culture: Cells expressing GalR1 or GalR2 are seeded in 96- or 384-well plates.[19]

-

Stimulation: For Gi-coupled receptors like GalR1 and GalR2, the cells are first treated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.[9][20] Immediately after, varying concentrations of Galanin (1-30) are added.[19]

-

Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at room temperature to allow for receptor activation and modulation of cAMP production.[19]

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., cAMP-Glo™).[21][22][23][24] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Data are plotted to generate a dose-response curve from which the EC50 (for stimulation) or IC50 (for inhibition) value is calculated.

Calcium Imaging Assay (for Gq coupling)

This assay is specific for Gq-coupled receptors like GalR2 and measures the transient increase in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Preparation and Dye Loading: Cells expressing GalR2 are seeded on a suitable plate (e.g., black-walled, clear-bottom 96-well plates). The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration (e.g., 1 hour at 37°C).[25][26]

-

Baseline Measurement: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS). The baseline fluorescence is measured for a short period.[25]

-

Compound Addition: Varying concentrations of Galanin (1-30) are added to the wells.

-

Kinetic Reading: The fluorescence intensity is continuously monitored in real-time to capture the transient increase in intracellular calcium.[25][27]

-

Data Analysis: The change in fluorescence intensity over baseline is calculated. These values are used to generate a dose-response curve and determine the EC50 value for Galanin (1-30)-induced calcium mobilization.[27]

Caption: A generalized experimental workflow for GPCR characterization.

Conclusion

Galanin (1-30) activates GalR1 and GalR2 receptors with high affinity, but triggers distinct intracellular signaling cascades. GalR1 exclusively couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9] In contrast, GalR2 demonstrates promiscuous coupling to both Gq/11 and Gi/o proteins.[9][11] This allows it to primarily signal through the PLC-IP3-Ca2+ pathway while also causing a modest inhibition of cAMP production.[1][9] These differential signaling profiles are fundamental to the diverse and sometimes opposing physiological functions mediated by these two receptor subtypes. A thorough understanding of these mechanisms, validated through the experimental protocols outlined, is essential for the rational design of selective GalR1 or GalR2 modulators for therapeutic applications.

References

- 1. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Galanin receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GALR1 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Cloning and expression of the human galanin receptor GalR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 11. Galanin receptor 2 - Wikipedia [en.wikipedia.org]

- 12. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. youtube.com [youtube.com]

- 20. Galanin receptor 1 gene expression is regulated by cyclic AMP through a CREB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. cosmobio.co.jp [cosmobio.co.jp]

- 24. researchgate.net [researchgate.net]

- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. mdpi.com [mdpi.com]

The Inhibitory Role of Galanin (1-30) on Insulin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a widely distributed neuropeptide, plays a significant role in various physiological processes, including the modulation of hormone secretion. The full-length peptide, Galanin (1-30) in humans, has been identified as a potent inhibitor of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This inhibitory action presents a complex interplay of signaling events, making Galanin and its receptors potential therapeutic targets for metabolic diseases. This technical guide provides an in-depth overview of the physiological effects of Galanin (1-30) on insulin release, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of Galanin on Insulin Secretion

The inhibitory effect of Galanin on insulin secretion has been quantified in various experimental models. The following tables summarize the key quantitative data from published studies.

| Model System | Galanin Species | Parameter | Value | Reference |

| RINm5F cells | Human, Porcine, Rat | ED50 for inhibition of GSIS | < 1 nM | [1][2] |

| RIN5AH cells | Porcine | Inhibition of insulin release (at 1 µM) | 43% | [3] |

| RIN5AH cells | Porcine | Significant inhibition of insulin release | ≥ 0.1 nM | [3] |

| Isolated Dog Pancreas | Porcine | Lowest concentration for significant insulin suppression | 10⁻¹¹ mol/l | [4] |

| Rat Insulinoma (RINm5F) Cells | Porcine | Half-maximum activation of ⁸⁶Rb⁺ efflux | 1.6 nM | [5] |

Table 1: Potency and Efficacy of Galanin in Inhibiting Insulin Secretion

| Model System | Experimental Condition | Effect of Galanin | Reference |

| Perfused Rat Pancreas | Unstimulated | Marked inhibition of insulin release | [6] |

| Perfused Rat Pancreas | Glucose (11 mM) stimulated | Inhibition of insulin response | [6] |

| Perfused Rat Pancreas | Tolbutamide (100 mg/liter) stimulated | Inhibition of insulin response | [6] |

| Perfused Rat Pancreas | Arginine (5 mM) stimulated | Inhibition of insulin response | [6] |

| Isolated Islets | Forskolin (1 µM) stimulated | Inhibition of insulin secretion | [7] |

| Isolated Islets | Dibutyryl cyclic AMP (1 mM) stimulated | Inhibition of insulin secretion | [7] |

| Isolated Islets | TPA (0.1 µM) stimulated | Inhibition of insulin secretion | [7] |

Table 2: Inhibitory Effects of Galanin under Various Stimulatory Conditions

Key Experimental Protocols

Understanding the methodologies used to investigate the effects of Galanin is crucial for reproducing and building upon existing research. This section details common experimental protocols.

In Vitro Insulin Secretion Assay from Pancreatic Islets

This protocol is used to measure the direct effect of Galanin on insulin secretion from isolated pancreatic islets.

-